Defined Spacer Arm Length (24.6 Å) Enables Predictable Crosslinking Distances Across the SM(PEG)n Homologous Series
Mal-amido-PEG4-NHS ester (synonym: Mal-dPEG4-NHS, NHS-PEG4-Maleimide) possesses a precisely defined spacer arm length of 24.6 Å, representing the n=4 member of the SM(PEG)n homologous series. This discrete length sits at the lower-to-mid range of the available series, which spans from 17.6 Å (n=2) to 95.2 Å (n=24) . In contrast, SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a widely used non-PEG maleimide-NHS crosslinker, provides a spacer arm length of only 8.3 Å when measured from amine to sulfhydryl reactive groups . The 24.6 Å length of Mal-amido-PEG4-NHS ester offers approximately 3-fold greater reach than SMCC, enabling crosslinking of targets with deeper buried residues or larger steric constraints without resorting to excessively long PEG chains that may introduce unwanted flexibility or entropic penalties.
| Evidence Dimension | Spacer arm length (crosslinking distance) |
|---|---|
| Target Compound Data | 24.6 Å |
| Comparator Or Baseline | SMCC: 8.3 Å; SM(PEG)2: 17.6 Å; SM(PEG)24: 95.2 Å |
| Quantified Difference | 16.3 Å longer than SMCC (≈3×); 7.0 Å longer than SM(PEG)2; 70.6 Å shorter than SM(PEG)24 |
| Conditions | Measured as the distance between amine-reactive NHS ester and sulfhydryl-reactive maleimide groups; homologous series characterized by Thermo Scientific Pierce |
Why This Matters
Procurement of the correct spacer length is non-negotiable for optimizing conjugate avidity and minimizing steric hindrance; substitution with SMCC may fail to bridge required distances, while longer PEG variants may introduce excessive conformational entropy.
